2-Benzenesulfonamidoethane-1-sulfonyl chloride
Overview
Description
2-Benzenesulfonamidoethane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H11ClN2O4S2. It is a white to off-white crystalline powder with a molecular weight of 326.78 g/mol. This compound is significant in various scientific and industrial fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzenesulfonamidoethane-1-sulfonyl chloride typically involves the reaction of sulfanilamide with ethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified through crystallization or other separation techniques to meet the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Benzenesulfonamidoethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Oxidation and Reduction: The sulfonyl chloride group can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., Cl2, Br2) and acids (e.g., H2SO4) under conditions that favor the formation of electrophilic species.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the sulfonyl chloride group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions typically yield substituted benzene derivatives, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
2-Benzenesulfonamidoethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with amino groups.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Benzenesulfonamidoethane-1-sulfonyl chloride involves its reactivity with nucleophiles, particularly amino groups. The sulfonyl chloride group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity underlies its use in enzyme inhibition and protein modification studies .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A precursor in the synthesis of 2-Benzenesulfonamidoethane-1-sulfonyl chloride, used in the production of sulfonamide drugs.
Ethanesulfonyl Chloride: Another sulfonyl chloride compound with similar reactivity but different applications.
Uniqueness
This compound is unique due to its dual functional groups (sulfonamide and sulfonyl chloride), which confer distinct reactivity and versatility in chemical synthesis and biological applications.
Properties
IUPAC Name |
2-(benzenesulfonamido)ethanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO4S2/c9-15(11,12)7-6-10-16(13,14)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWLSTPEYWXYGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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